molecular formula C17H19FN2O2S B2708588 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-86-2

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2708588
CAS No.: 946327-86-2
M. Wt: 334.41
InChI Key: NXIZJQPHOYQGIS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a versatile chemical compound with a unique structure that combines a fluorinated benzamide moiety with a morpholino and thiophene group. This compound is of significant interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom, morpholino group, and thiophene ring in 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-9-23-12-14)20-5-7-22-8-6-20/h1-4,9-10,12,16H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZJQPHOYQGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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